8-Isopropyl-1,2,3,4-tetrahydroquinoline: Physicochemical Profiling and Synthetic Applications
8-Isopropyl-1,2,3,4-tetrahydroquinoline: Physicochemical Profiling and Synthetic Applications
Executive Summary
8-Isopropyl-1,2,3,4-tetrahydroquinoline (CAS: 75413-97-7) is a sterically hindered, bicyclic secondary amine that serves as a critical building block in both pharmaceutical design and agrochemical development[1]. The presence of the bulky isopropyl group at the 8-position imparts unique conformational rigidity and steric shielding to the adjacent nitrogen atom, profoundly influencing its chemical reactivity and biological target affinity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its utilization in advanced organic synthesis.
Molecular Architecture & Physicochemical Profile
The core structure of 8-isopropyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline ring system. The saturation of the pyridine ring (positions 1, 2, 3, and 4) converts the aromatic nitrogen into a secondary amine (sp³ hybridized), significantly increasing its basicity and nucleophilicity compared to its fully aromatic precursor, 8-isopropylquinoline[2]. However, the steric bulk of the 8-isopropyl group creates a highly specific microenvironment around the nitrogen, which dictates the kinetics of N-functionalization.
Quantitative Data Summary
The following table synthesizes the critical physical and chemical parameters of 8-isopropyl-1,2,3,4-tetrahydroquinoline, essential for predicting its behavior in various solvent systems and biological assays[2][3].
| Property | Value | Analytical Significance |
| CAS Number | 75413-97-7 | Unique identifier for regulatory tracking. |
| Chemical Formula | C₁₂H₁₇N | Determines stoichiometric calculations. |
| Molecular Weight | 175.27 g/mol | Optimal for small-molecule drug design. |
| Density | 0.961 - 1.026 g/cm³ | Indicates behavior in biphasic extractions. |
| Boiling Point | 271.5 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation. |
| Flash Point | 109.9 °C | Safety parameter for industrial scale-up. |
| Vapor Pressure | 0.0107 mmHg (at 25 °C) | Low volatility under standard conditions. |
| LogP (Octanol/Water) | 3.35 - 3.40 | High lipophilicity, excellent membrane permeability. |
| Topological Polar Surface Area | 12.89 Ų | Suggests high blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | Influences receptor binding and solubility. |
Mechanistic Reactivity & Synthetic Transformations
The secondary amine of 8-isopropyl-1,2,3,4-tetrahydroquinoline is the primary site of chemical functionalization.
Sterically Directed N-Alkylation and Acylation
Due to the proximity of the 8-isopropyl group, standard SN2 alkylations or acylations can suffer from slow kinetics. The steric clash between the incoming electrophile and the isopropyl moiety requires the use of highly reactive electrophiles (e.g., acyl chlorides, N,N'-carbonyldiimidazole) or the application of elevated temperatures and strong bases (e.g., NaH, K₂CO₃) to drive the reaction forward[4]. This steric hindrance, however, is highly advantageous in drug design, as it locks the resulting N-substituent into specific conformations, reducing entropic penalties upon receptor binding.
Catalytic Reduction of the Quinoline Precursor
The synthesis of the tetrahydroquinoline core is typically achieved via the selective reduction of 8-isopropylquinoline. Traditional high-pressure hydrogenation can lead to over-reduction of the carbocyclic ring. Modern approaches utilize Lewis acid-catalyzed silane reduction (e.g., using B(C₆F₅)₃), which selectively activates the Si-H bond, allowing for the targeted reduction of the nitrogen-containing heterocycle under mild conditions[5].
Figure 1: Synthetic workflow from quinoline reduction to bioactive derivative functionalization.
Pharmaceutical & Agrochemical Applications
α1L Adrenergic Receptor Agonists
In pharmaceutical development, 8-isopropyl-1,2,3,4-tetrahydroquinoline derivatives are heavily investigated for the treatment of stress urinary incontinence[4]. When conjugated with imidazoline derivatives, the resulting compounds act as potent α1L adrenergic receptor agonists. The 8-isopropyl group is critical here; its lipophilic bulk anchors the molecule within the hydrophobic pocket of the α1L receptor, initiating a Gq-protein coupled signaling cascade that increases intracellular calcium and induces urethral smooth muscle contraction, thereby preventing urine leakage[4].
Figure 2: Pharmacological signaling pathway of 8-Isopropyl-THQ derivatives activating α1L receptors.
Agrochemical Fungicides and Herbicides
In the agricultural sector, the compound is utilized to synthesize tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives[6][7]. These N-carbamyl compounds exhibit strong herbicidal and fungicidal properties. The steric shielding provided by the 8-isopropyl group enhances the metabolic stability of the carbamate linkage in soil and plant systems, prolonging the half-life and efficacy of the agrochemical agent[7].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure experimental integrity and reproducibility.
Protocol 1: Synthesis of 8-Isopropyl-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation
Rationale: Utilizing a frustrated Lewis pair (FLP) or Lewis acid catalyst (B(C₆F₅)₃) with a silane provides a mild, highly selective reduction of the nitrogen-containing heterocycle, preventing the over-reduction of the carbocyclic aromatic ring that often plagues high-pressure palladium-catalyzed hydrogenations[5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5.0 mol %) in anhydrous chloroform (0.60 mL per 0.5 mmol substrate).
-
Silane Activation: Add diethylsilane (3.5 equivalents) to the solution. Causality Note: The strong Lewis acidity of B(C₆F₅)₃ polarizes the Si-H bond, generating a highly reactive hydridic species capable of reducing the quinoline core.
-
Substrate Addition: Slowly add 8-isopropylquinoline (1.0 equivalent) to the activated catalyst solution.
-
Reaction Monitoring: Stir the mixture at room temperature (20 - 50 °C) for 12-24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The disappearance of the UV-active starting material validates the progression of the reduction.
-
Quenching & Workup: Once complete, quench the reaction with 1M aqueous NaOH to neutralize the borane catalyst and residual silane. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield the pure 8-isopropyl-1,2,3,4-tetrahydroquinoline. Validate the structure via ¹H NMR (look for the disappearance of aromatic pyridine protons and the emergence of multiplet signals in the 1.5–3.5 ppm range corresponding to the saturated ring).
Protocol 2: N-Acylation to form Tetrahydroquinolin-1-yl-carbonyl-imidazole Derivatives
Rationale: The steric bulk of the 8-isopropyl group impedes standard acylation. N,N'-carbonyldiimidazole (CDI) is selected because it forms a highly reactive intermediate, and the departing imidazole acts as an internal base to drive the reaction to completion[7].
Step-by-Step Methodology:
-
Activation: Dissolve purified 8-isopropyl-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous DCM under an inert nitrogen atmosphere.
-
Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add CDI (1.2 equivalents) portion-wise. Causality Note: Cooling minimizes exothermic side reactions and prevents the degradation of the CDI reagent before it can react with the sterically hindered amine.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The release of CO₂ gas serves as a visual, self-validating indicator that the intermediate formation is occurring.
-
Workup: Wash the organic layer sequentially with distilled water (to remove imidazole byproducts) and saturated brine. Dry over Na₂SO₄.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting 1-carbonyl-imidazole derivative can be recrystallized from a mixture of ethyl acetate and hexane, providing a high-purity precursor ready for subsequent agrochemical screening.
References
-
LookChem. "8-(Isopropyl)quinoline Properties and Downstream Materials." LookChem. Available at:[Link]
- Google Patents. "EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives." European Patent Office.
- Google Patents. "WO2015152196A1 - Imidazoline derivative and pharmaceutical use of same." World Intellectual Property Organization.
Sources
- 1. 75413-97-7|8-Isopropyl-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Quinoline, 1,2,3,4-tetrahydro-8-(1-methylethyl)- (9CI) CAS#: 75413-97-7 [m.chemicalbook.com]
- 4. WO2015152196A1 - Imidazoline derivative and pharmaceutical use of same - Google Patents [patents.google.com]
- 5. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 6. EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives - Google Patents [patents.google.com]
- 7. EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives - Google Patents [patents.google.com]
